molecular formula C13H15IN2O B1678624 N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide CAS No. 21034-17-3

N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide

Cat. No. B1678624
CAS RN: 21034-17-3
M. Wt: 342.18 g/mol
InChI Key: MAQWKZSXWNXMPC-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide” is a chemical compound with the CAS Number 21034-17-3 . It has a molecular weight of 342.17500 and a molecular formula of C13H15IN2O . It is also known by several synonyms, including NK355, 3,4-Dimethyl-2-(2-anilinovinyl)oxazolium iodide, and Kankohso 401 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 342.17500 and a molecular formula of C13H15IN2O . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .

Safety And Hazards

The compound has an LD50 (lethal dose, 50 percent kill) of 3735 mg/kg when administered orally to mice . The toxic effects observed include somnolence (general depressed activity), respiratory stimulation, and hair changes . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of this compound. Given the interest in oxazole derivatives in various fields , this compound could be of interest for further study.

properties

IUPAC Name

N-[2-(3,4-dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.HI/c1-11-10-16-13(15(11)2)8-9-14-12-6-4-3-5-7-12;/h3-10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQWKZSXWNXMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=[N+]1C)C=CNC2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 159902

CAS RN

21034-17-3
Record name Oxazolium, 3,4-dimethyl-2-[2-(phenylamino)ethenyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21034-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dimethyl-2-[2-(phenylamino)vinyl]oxazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
Reactant of Route 2
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
Reactant of Route 4
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide

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